5-Bromo-2-(phenylsulfonyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10BrNO2S |
|---|---|
Molecular Weight |
336.21 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-5-bromo-1H-indole |
InChI |
InChI=1S/C14H10BrNO2S/c15-11-6-7-13-10(8-11)9-14(16-13)19(17,18)12-4-2-1-3-5-12/h1-9,16H |
InChI Key |
ZDVJXTBFHXIVHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 5 Bromo 2 Phenylsulfonyl 1h Indole
Reactivity at the Bromine Moiety (C5-Position)
The bromine atom at the C5-position of the indole (B1671886) nucleus is a key handle for introducing molecular diversity. Its reactivity is influenced by the electron-withdrawing nature of the N-phenylsulfonyl group, which can affect the electron density of the indole ring system.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen can facilitate such reactions under certain conditions. SNAr reactions typically proceed via a stepwise mechanism involving the formation of a Meisenheimer complex or, in some cases, a concerted mechanism. nih.govnih.gov For 5-bromo-1-sulfonylindoles, reactions with strong nucleophiles can lead to the displacement of the bromide ion. The feasibility and reaction pathway, whether stepwise or concerted, are influenced by the nature of the nucleophile and the reaction conditions. nih.gov
For instance, analogous reactions on other bromo-substituted heterocyclic systems, such as 5-bromo-1,2,3-triazines, have been shown to undergo nucleophilic aromatic substitution with phenols. nih.gov This suggests that under appropriate conditions, various nucleophiles could potentially displace the bromine atom in 5-Bromo-2-(phenylsulfonyl)-1H-indole to introduce a range of functional groups at the C5-position.
| Reaction Type | General Reactants | Potential Products | Key Considerations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | This compound, Nucleophile (e.g., alkoxides, amines, thiolates) | 5-Substituted-2-(phenylsulfonyl)-1H-indoles | Requires strong nucleophiles and potentially elevated temperatures or activating conditions. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck coupling for introduction of vinylsulfone derivatives)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C5-position of this compound serves as an excellent handle for such transformations. The Heck reaction, in particular, allows for the introduction of vinyl groups.
The Heck reaction of aryl bromides with vinyl sulfones, catalyzed by palladium complexes, provides a direct route to the synthesis of β-aryl vinylsulfones. organic-chemistry.org In the context of this compound, a Heck coupling with a vinylsulfone derivative, such as phenyl vinyl sulfone, would yield a 5-((E)-2-(phenylsulfonyl)vinyl)-2-(phenylsulfonyl)-1H-indole. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The stereochemistry of the resulting vinylsulfone is predominantly trans. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Heck Coupling | Vinylsulfone (e.g., Phenyl vinyl sulfone) | Pd(OAc)2, Phosphine ligand, Base (e.g., Et3N) | 5-Vinylsulfonyl-2-(phenylsulfonyl)-1H-indole |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 5-Aryl-2-(phenylsulfonyl)-1H-indole |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2-(phenylsulfonyl)-1H-indole |
Reductive Transformations of the Bromoaryl Moiety
The bromine atom at the C5-position can be removed through reductive dehalogenation. While a 5-bromo substituent on a 1-(phenylsulfonyl)indole (B187392) has been shown to be stable under certain reductive conditions (e.g., sodium borohydride (B1222165) in trifluoroacetic acid), more potent reducing agents or specific catalytic systems can effect its removal. researchgate.net
For example, reductive dehalogenation of other brominated organic compounds has been achieved using various methods, including catalytic hydrogenation, treatment with active metals, or radical-based reductions. nih.gov The choice of reducing agent and conditions is crucial to selectively cleave the C-Br bond without affecting other functional groups in the molecule, such as the phenylsulfonyl group. Successful debromination would yield 2-(phenylsulfonyl)-1H-indole.
Reactivity at the Sulfonyl Moiety (C2-Position)
The phenylsulfonyl group at the C2-position serves a dual role: it acts as a protecting group for the indole nitrogen and as a directing group for metalation reactions. Its modification or removal is a key step in the further functionalization of the indole core.
Modifications and Cleavage of the Phenylsulfonyl Group
The N-phenylsulfonyl group is a robust protecting group but can be cleaved under specific conditions to liberate the N-H indole. Several methods have been developed for the desulfonylation of N-sulfonylated indoles and other nitrogen-containing heterocycles.
One effective method involves the use of magnesium turnings in methanol (B129727), which provides a novel and efficient approach for dephenylsulfonylation. researchgate.net Another common reagent for this transformation is tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which can cleave the N-S bond upon refluxing in a solvent like THF. researchgate.net Basic conditions, such as treatment with sodium hydride (NaH) in a polar aprotic solvent like DMA or DMF, have also been reported to effect N-detosylation, a reaction analogous to the cleavage of the N-phenylsulfonyl group. lookchem.com
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Magnesium in Methanol | Reflux | 5-Bromo-1H-indole | researchgate.net |
| Tetrabutylammonium Fluoride (TBAF) | Reflux in THF | 5-Bromo-1H-indole | researchgate.net |
| Sodium Hydride (NaH) | Room temperature in DMA or DMF | 5-Bromo-1H-indole | lookchem.com |
Directed Ortho Metalation Strategies with N-Sulfonylated Indoles
The N-phenylsulfonyl group acts as an effective directed metalation group (DMG), facilitating the deprotonation of the adjacent C2-position of the indole ring by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. researchgate.netresearchgate.net This regioselective lithiation generates a potent nucleophile at the C2-position, which can then be quenched with various electrophiles to introduce a wide array of substituents.
The general principle of directed ortho metalation (DoM) involves the coordination of the organolithium reagent to the heteroatoms of the DMG (in this case, the oxygen atoms of the sulfonyl group), which positions the base for the abstraction of the proximal proton. researchgate.net This strategy provides a powerful method for the regioselective functionalization of the indole core at a position that is not easily accessible through classical electrophilic substitution reactions. In the case of this compound, this strategy would allow for the introduction of an electrophile at the C2-position, leading to a 2,5-disubstituted indole derivative.
Dephenylsulfonylation Reactions (e.g., Magnesium-mediated)
The phenylsulfonyl group at the C2 position of the indole ring is a versatile functional group that can be removed under reductive conditions. This process, known as dephenylsulfonylation, is a valuable synthetic tool for the preparation of 2-unsubstituted indoles. One effective method for achieving this transformation is through magnesium-mediated reactions. researchgate.netasianpubs.org
While direct studies on this compound are not extensively documented, the magnesium-catalyzed dephenylsulfonylation of similar indole derivatives provides a strong precedent for this reactivity. For instance, the dephenylsulfonylation of 5-[2-(phenyl sulfonyl)ethyl]-1H-indole to afford 5-ethyl-1H-indole has been successfully achieved using magnesium turnings in methanol. researchgate.netasianpubs.org This reaction proceeds with high yields and is applicable to both N-protected and unprotected indoles. researchgate.net
The proposed mechanism involves the reductive cleavage of the C-S bond by the magnesium metal. This approach is considered a novel and efficient alternative to other reductive methods like using sodium amalgam. researchgate.net The reaction conditions are generally mild, making it a favorable method in multi-step syntheses.
Table 1: Conditions for Magnesium-Mediated Dephenylsulfonylation of an Indole Derivative researchgate.net
| Reagent/Catalyst | Solvent | Temperature | Yield |
| Magnesium turnings | Methanol | Reflux | High |
Given the success of this method on a structurally related indole, it is highly probable that this compound would undergo a similar magnesium-mediated dephenylsulfonylation to yield 5-bromo-1H-indole. The electron-withdrawing nature of the bromine atom at the C5 position is not expected to significantly hinder this reductive process.
Reactivity of the Indole Heterocyclic Core
The indole ring system is an electron-rich heterocycle, which makes it susceptible to a variety of chemical transformations. The presence of the bromo and phenylsulfonyl substituents on the this compound molecule modifies the reactivity of the indole core in predictable ways.
Electrophilic Aromatic Substitution Patterns in Poly-Substituted Indoles
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. The indole nucleus is a π-excessive system, making it significantly more reactive towards electrophiles than benzene (B151609). nih.gov In an unsubstituted indole, the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack. niscpr.res.inyoutube.com
In the case of this compound, the C2 and C5 positions are already substituted. The phenylsulfonyl group at C2 is a strong electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards further electrophilic attack. Consequently, electrophilic substitution is directed towards the benzene portion of the indole ring.
The regiochemical outcome of EAS on the benzene ring is determined by the directing effects of the existing substituents: the bromine atom at C5 and the pyrrole ring itself.
The Pyrrole Ring: The fused pyrrole ring acts as an activating group and directs electrophiles to the C4 and C6 positions.
The Bromine Atom at C5: Halogens are deactivating yet ortho, para-directing. Therefore, the bromine at C5 will direct incoming electrophiles to the C4 and C6 positions.
Both the activating effect of the pyrrole ring and the directing effect of the bromine atom reinforce the substitution at the C4 and C6 positions. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on this compound are predicted to yield a mixture of 4- and 6-substituted products. The steric hindrance at the C4 position, being adjacent to the C5-bromo substituent, might favor substitution at the C6 position.
Oxidative Transformations of the Indole Ring System
The electron-rich indole nucleus is susceptible to oxidation. The specific outcome of an oxidation reaction depends on the oxidant used and the substitution pattern of the indole. For N-sulfonylated indoles, oxidation can lead to the formation of indoxyl derivatives.
For example, the direct oxidation of 1-(phenylsulfonyl)indole with magnesium monoperphthalate (MMPP) in refluxing acetic acid has been shown to produce 1-(phenylsulfonyl)indoxyl in good yield. researchgate.net This transformation provides a concise route to 3-oxoindole derivatives.
It is anticipated that this compound would react similarly under these conditions to afford 5-bromo-1-(phenylsulfonyl)indoxyl. The presence of the phenylsulfonyl group at the C2 position would likely prevent oxidative cleavage of the C2-C3 bond, a common reaction pathway for 2-unsubstituted indoles.
More aggressive oxidation conditions can lead to the oxidative cleavage of the indole ring, yielding derivatives of anthranilic acid. researchgate.net However, the stability imparted by the N-H bond and the deactivating effect of the phenylsulfonyl group at C2 would likely require harsh conditions for such a transformation to occur.
Reactivity of the Indole N-H Proton
The N-H proton of the indole ring is weakly acidic and can be removed by a strong base to form a resonance-stabilized indolyl anion. The acidity of the N-H proton is influenced by the substituents on the indole ring. Electron-withdrawing groups generally increase the acidity of the N-H proton.
In this compound, both the bromine atom at C5 and the phenylsulfonyl group at C2 are electron-withdrawing. The phenylsulfonyl group, in particular, significantly increases the acidity of the N-H proton compared to unsubstituted indole. The pKa of indole in acetonitrile (B52724) has been reported to be approximately 32.78. nih.gov The presence of strong electron-withdrawing groups can lower this value considerably.
The increased acidity of the N-H proton in this compound facilitates its deprotonation. Treatment with a suitable base, such as sodium hydride or an organolithium reagent, would readily generate the corresponding indolyl anion. This anion is a potent nucleophile and can participate in a variety of reactions, most notably N-alkylation and N-acylation, to introduce a substituent at the N1 position. This provides a straightforward method for the synthesis of N-substituted derivatives of this compound.
Derivatives and Analogues of 5 Bromo 2 Phenylsulfonyl 1h Indole
Structural Modifications at the C5-Position
The C5-position of the 5-Bromo-2-(phenylsulfonyl)-1H-indole molecule offers a prime site for structural diversification, allowing for the introduction of a variety of functional groups that can significantly influence the compound's physicochemical and biological properties.
Alkene and Alkane Incorporations at C5 (e.g., phenylsulfonylethyl side chains)
The introduction of alkene and alkane side chains at the C5-position of the indole (B1671886) ring can be achieved through various synthetic strategies. A notable example, while not on the exact 2-(phenylsulfonyl)-1H-indole scaffold, demonstrates the feasibility of such modifications on a related indole core. This involves a Heck coupling reaction between a 5-bromoindole (B119039) and vinylsulfonylbenzene, which introduces a vinylphenylsulfonyl group at the C5-position. Subsequent reduction of the double bond can then yield the corresponding ethylphenylsulfonyl side chain.
This two-step process highlights a viable pathway for accessing C5-alkylated derivatives. The initial Heck coupling reaction creates a C-C bond, attaching the vinyl group to the indole ring, while the subsequent hydrogenation or other reduction methods can be employed to saturate the double bond, resulting in an alkane side chain.
While specific examples detailing the application of this methodology to this compound are not extensively documented in the reviewed literature, the general principles of palladium-catalyzed cross-coupling reactions on the indole nucleus are well-established and suggest that similar transformations would be applicable to this specific scaffold.
Introduction of Other Halogen or Heteroatom Substituents
Further functionalization of the C5-position can be envisioned through the replacement of the bromine atom with other halogens or the introduction of various heteroatom-containing moieties. General synthetic methods for the modification of bromo-substituted indoles can provide insight into potential derivatization strategies for this compound.
One common approach involves a halogen-metal exchange reaction, where the C5-bromo substituent is treated with an organolithium reagent to generate a lithiated indole intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce different functional groups. For instance, reaction with iodine would yield the corresponding 5-iodo derivative.
The introduction of heteroatom substituents, such as nitro groups, has also been reported for the indole scaffold. While not specific to the this compound core, methods for the synthesis of 5-nitro-1H-indoles demonstrate the possibility of incorporating nitrogen-based functional groups at this position. Such transformations typically involve electrophilic nitration reactions.
Although direct experimental evidence for these specific modifications on this compound is limited in the available literature, the established reactivity of the indole ring system suggests that these synthetic routes are plausible for generating a diverse range of C5-substituted analogues.
Structural Variations of the Phenylsulfonyl Group at C2
Replacement with Substituted Arylsulfonyl Moieties
The synthesis of indole derivatives bearing various substituted arylsulfonyl groups at the nitrogen atom (N1) is a well-documented area of research. These synthetic strategies can, in principle, be adapted for the introduction of diverse arylsulfonyl groups at the C2-position.
One common method involves the reaction of an indole precursor with a variety of arylsulfonyl chlorides in the presence of a base. This approach allows for the incorporation of a wide range of substituents on the aryl ring of the sulfonyl group, including electron-donating and electron-withdrawing groups. For instance, the synthesis of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles has been achieved by reacting the corresponding indole with different arylsulfonyl chlorides.
Another strategy involves the condensation of an indole-2-carboxylic acid with various sulfonamides (R-SO2NH2). This method also provides access to a diverse set of arylsulfonyl-functionalized indoles. While these examples focus on N1-sulfonylation, the underlying chemical principles are applicable to the synthesis of C2-sulfonylated indoles, suggesting that analogues of this compound with substituted arylsulfonyl moieties at the C2-position are synthetically accessible.
Alterations of the Sulfonyl Oxidation State
The oxidation state of the sulfur atom in the C2-substituent can be varied to generate analogues with sulfinyl (sulfoxide) or thio (sulfide) functionalities. The interconversion between these oxidation states is a common transformation in organic synthesis.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established process. Various oxidizing agents, such as hydrogen peroxide, can be employed to achieve these transformations. For instance, the oxidation of aromatic and aliphatic sulfides to their corresponding sulfoxides and sulfones has been reported using 30% hydrogen peroxide. This suggests that a 5-bromo-2-(phenylthio)-1H-indole precursor could be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone.
Conversely, the reduction of a sulfonyl group to a sulfinyl or thioether group is also a known chemical transformation, although specific methods for the reduction of the sulfonyl group in 2-(phenylsulfonyl)-1H-indole derivatives were not explicitly detailed in the reviewed literature. However, general methods for sulfone reduction in organic chemistry could potentially be applied.
Furthermore, the direct synthesis of indole-3-sulfoxides from 3-unsubstituted indoles has been described. These sulfoxides can then be either reduced to the corresponding sulfides or oxidized to sulfones, providing a versatile entry point to analogues with different sulfur oxidation states at the C3 position, a strategy that could potentially be adapted for the C2 position.
Modifications of the Indole Nitrogen (N1)
The indole nitrogen (N1) represents another key position for structural modification, allowing for the introduction of a variety of substituents that can modulate the compound's properties. The N-functionalization of indoles is a widely explored area of synthetic chemistry.
A common and straightforward method for modifying the indole nitrogen is through N-alkylation or N-arylation reactions. These reactions typically involve the deprotonation of the indole nitrogen with a suitable base, followed by the addition of an alkyl or aryl halide. This allows for the introduction of a wide range of alkyl and aryl groups at the N1 position.
Another important modification is N-sulfonylation, where a sulfonyl group is attached to the indole nitrogen. This is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a base. This modification can influence the electronic properties of the indole ring and provide a handle for further functionalization.
The introduction of protecting groups on the indole nitrogen is also a common strategy in multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be readily introduced and subsequently removed under specific conditions.
N-Alkylation and N-Acylation Reactions
The functionalization of the N–H bond of the indole ring is a fundamental strategy for creating derivatives of this compound. nih.gov Due to the reduced nucleophilicity of the indole nitrogen, particularly when bearing an electron-withdrawing phenylsulfonyl group, specific conditions are often required to achieve efficient N-alkylation and N-acylation. nih.gov
N-Alkylation: The introduction of alkyl groups onto the indole nitrogen can be achieved using various alkyl halides in the presence of a base. iajps.comsemanticscholar.org For instance, the N-alkylation of 5-bromo-indole derivatives has been successfully performed using different halides in solvents like dry 1,4-dioxan with a base such as anhydrous potassium carbonate. iajps.com This electrophilic substitution reaction yields the corresponding N-substituted indole derivatives. iajps.com Mechanistic studies on related heterocyclic systems indicate that the reaction proceeds via the deprotonation of the N-H group by the base, followed by nucleophilic attack of the resulting anion on the alkyl halide. mdpi.com
N-Acylation: The N-acylation of indoles introduces an acyl group to the nitrogen atom, a transformation that can be challenging due to the low nucleophilicity of the indole nitrogen. researchgate.net Various methods have been developed to overcome this, including the use of highly reactive acylating agents like acyl chlorides or the activation of carboxylic acids. researchgate.net A chemoselective method for the N-acylation of indoles utilizes thioesters as a stable acyl source in the presence of cesium carbonate (Cs₂CO₃) in xylene at elevated temperatures. beilstein-journals.org This process involves the base-promoted deprotonation of the indole, followed by a nucleophilic substitution reaction with the thioester to yield the N-acylindole. beilstein-journals.org Control experiments have demonstrated the crucial role of the base in facilitating this transformation. beilstein-journals.org
The table below summarizes representative conditions for N-alkylation and N-acylation of indole scaffolds.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Anhydrous K₂CO₃, Dry 1,4-dioxan, Reflux | N-Alkyl-5-bromo-indole derivative | iajps.com |
| N-Alkylation | Alkyl halides, NaOH, Trimethylbenzylammonium chloride (catalyst), DMSO | N-Alkyl-indole derivative | semanticscholar.org |
| N-Acylation | S-methyl butanethioate, Cs₂CO₃, Xylene, 140 °C | N-Acyl-indole derivative | beilstein-journals.org |
| N-Acylation | Carboxylic acids, DMAPO/Boc₂O system | N1-Acyl indazoles (related heterocycle) | researchgate.net |
Synthesis of N-Protected or N-Activating Indole Derivatives
In the context of this compound, the phenylsulfonyl group itself serves a dual role as both a protecting and an activating group. nih.gov This feature is pivotal in multi-step syntheses involving the indole core.
As a protecting group , the bulky phenylsulfonyl moiety shields the N-H position, preventing unwanted side reactions during subsequent chemical transformations at other positions of the indole ring. Its electron-withdrawing nature also deactivates the pyrrole (B145914) ring, enhancing stability under certain reaction conditions. nih.gov
As an activating group , the phenylsulfonyl substituent facilitates reactions such as lithiation at the C2 position (if not already substituted) or influences the regioselectivity of electrophilic substitution on the benzene (B151609) ring of the indole. researchgate.net The synthesis of 1-(phenylsulfonyl)indoles is a common strategy to access these activated intermediates for the construction of more complex molecules. nih.govresearchgate.net For example, 1-(phenylsulfonyl)indoles are key precursors in the synthesis of various biologically active alkaloids and their analogues, including pyridocarbazoles and carbazoles. nih.gov The stability of a 5-bromo substituent under conditions used for further modifications, such as Friedel-Crafts acylation followed by reductive deoxygenation, has been noted, allowing for the synthesis of diverse 5-bromo-1-(phenylsulfonyl)indole derivatives. researchgate.net
The synthesis of these N-protected/activated compounds typically involves the reaction of the parent indole with phenylsulfonyl chloride in the presence of a suitable base.
| Derivative Type | Key Structural Feature | Role of N-Substituent | Synthetic Application | Reference |
|---|---|---|---|---|
| 1-(Phenylsulfonyl)indole (B187392) | SO₂Ph group on indole nitrogen | Protecting and Activating | Precursor for Friedel-Crafts acylation, synthesis of fused heterocycles | nih.govresearchgate.net |
| 1-Acyloxyindole | OCOR group on indole nitrogen | Protecting/Modulating Activity | Generated from 1-hydroxyindole (B3061041) intermediates | nih.gov |
| N-Boc-indole | tert-Butoxycarbonyl group on indole nitrogen | Protecting | Used in spirocyclization reactions | researchgate.net |
Fused and Spirocyclic Indole Derivatives Incorporating 5-Bromo-Phenylsulfonyl Motifs
The structural framework of this compound is a valuable starting point for the synthesis of more complex, three-dimensional structures like fused and spirocyclic indole derivatives. rsc.orgresearchgate.net These molecular architectures are prevalent in a wide array of natural products and pharmacologically active compounds. rsc.org
Fused Indole Derivatives: The construction of heterocyclic rings fused to the indole core can be achieved through various synthetic strategies. One notable method is the Barton-Zard pyrrole synthesis, which can be applied to 1-(phenylsulfonyl)indole precursors. nih.gov For example, the reaction of 3-nitro-1-(phenylsulfonyl)indole with tosylmethyl isocyanide in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of a pyrrolo[2,3-b]indole (B14758588) system. nih.gov This demonstrates how the phenylsulfonyl group can direct the formation of fused polycyclic structures. Multicomponent reactions also offer an efficient pathway to assemble indole-fused heterocycles, such as oxadiazepines and thiadiazepines, from substituted indoles. nih.gov
Spirocyclic Indole Derivatives: The synthesis of spiroindoles, where a carbon at the C2 or C3 position of the indole is part of a second ring system, is a significant area of research. rsc.orgresearchgate.net The synthesis of novel 5-bromo derivatives of spiroindole phytoalexins highlights the incorporation of the 5-bromo-indole motif into spirocyclic structures. researchgate.net For instance, the spirocyclization of 5-bromo-1-Boc-brassinin using bromine in the presence of water can afford diastereoisomers of 5-bromo-1-Boc-spirobrassinol, which can be subsequently oxidized to the corresponding spirobrassinin. researchgate.net Copper-catalyzed oxidative dehydrogenative dearomatization represents another modern strategy to construct spirocyclic indolenines directly from indole derivatives. nih.gov
The table below presents examples of fused and spirocyclic systems derived from indole precursors.
| Derivative Class | Synthetic Strategy | Core Structure | Precursor Motif | Reference |
|---|---|---|---|---|
| Fused Indole | Barton-Zard Pyrrole Synthesis | Pyrrolo[2,3-b]indole | 1-(Phenylsulfonyl)indole | nih.gov |
| Fused Indole | Multicomponent Reaction | Indole-fused Oxadiazepine | Substituted Indole | nih.gov |
| Spirocyclic Indole | Oxidative Spirocyclization | 5-Bromospirobrassinin | 5-Bromo-indole | researchgate.net |
| Spirocyclic Indole | Copper-Catalyzed Dearomatization | Spirocyclic Indolenine | Substituted Indole | nih.gov |
Mechanistic Investigations in the Chemistry of 5 Bromo 2 Phenylsulfonyl 1h Indole
Elucidation of Reaction Mechanisms for Synthetic Pathways
The synthesis of substituted indoles such as 5-Bromo-2-(phenylsulfonyl)-1H-indole is underpinned by a variety of reaction mechanisms. Mechanistic studies provide critical insights into the formation of the indole (B1671886) core and the subsequent transformations it can undergo.
The formation of the indole ring is a cornerstone of heterocyclic chemistry, with several named reactions describing its synthesis. The mechanism often involves an acid-catalyzed intramolecular cyclization. For instance, in the Fischer indole synthesis, a key step is the researchgate.netresearchgate.net-sigmatropic rearrangement of a phenylhydrazone intermediate. The presence of a bromine atom at the 5-position and a phenylsulfonyl group precursor at the 2-position can influence the electronic properties of the intermediates, thereby affecting reaction rates and yields.
Another significant method is the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com This process is highly atom-efficient, producing CO2 as the primary byproduct. mdpi.com The mechanism involves the reduction of the nitro group and subsequent cyclization onto the double bond, a pathway that can be facilitated by a palladium catalyst. mdpi.com Similarly, the Larock indole synthesis, involving the palladium-catalyzed annulation of an alkyne and an aniline (B41778) derivative, proceeds through a well-defined catalytic cycle that offers a versatile route to polysubstituted indoles. rsc.org The electrophilic cyclization of o-alkynylanilines, catalyzed by palladium acetate, represents another pathway where the metal catalyst plays a crucial role in activating the alkyne for nucleophilic attack by the aniline nitrogen. rsc.orgnih.gov
Palladium catalysis is a powerful tool for the functionalization of indoles. mdpi.com These reactions typically proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. In the context of this compound, the bromo substituent provides a handle for classic cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Mechanistic studies of palladium-catalyzed C-H functionalization reveal the formation of key organometallic intermediates. mdpi.com For example, the direct arylation of indoles can proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition. The phenylsulfonyl group at the C2 position can influence the regioselectivity of these transformations by altering the electron density of the indole ring. nih.gov
A common mechanistic cycle for palladium-catalyzed C-H activation is initiated by the formation of a Pd(II) species which coordinates to the indole. mdpi.com This is followed by C-H bond cleavage to form a palladacycle intermediate. Subsequent reaction with a coupling partner and reductive elimination regenerates the Pd(0) catalyst and yields the functionalized indole. mdpi.com The isomerization of allenic sulfones to 1-arylsulfonyl 1,3-dienes under palladium catalysis highlights the formation of hydrido-π-olefin complex intermediates, which are central to the double bond migration process. researchgate.net
Base-promoted reactions are fundamental in indole chemistry, often initiating reactions by deprotonation. In N-sulfonylated indoles, a sufficiently strong base can deprotonate the N-H proton (if present) or a C-H bond, generating a nucleophilic species. For instance, base-promoted Michael addition/Smiles rearrangement cascades have been developed for the synthesis of quinolones from ynones and sulfonamides under transition-metal-free conditions. researchgate.net
The reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione is believed to proceed via initial protonation of the exocyclic nitrogen by the diketone, followed by nucleophilic attack of the diketone enolate at the C2 position of the resulting 3H-indolium cation. researchgate.net This leads to a common intermediate that can then rearrange to form different products. researchgate.net Furthermore, transition-metal-free ring-expansion reactions of indolones can be achieved using a base, proceeding through the selective insertion of alkynoates into the C2–N1 bond. rsc.org
Mechanistic Studies on C-H Functionalization of Indoles
Direct C-H functionalization has emerged as a highly efficient strategy for modifying the indole core, avoiding the need for pre-functionalized starting materials. chim.it Mechanistic investigations in this area are focused on understanding and controlling the regioselectivity of these transformations.
Directing groups (DGs) are pivotal in controlling the site-selectivity of C-H functionalization reactions by coordinating to the metal catalyst and positioning it in proximity to a specific C-H bond. nih.govrsc.org This chelation-assisted strategy enables the functionalization of otherwise unreactive positions on the indole ring. rsc.org
The phenylsulfonyl group on the indole nitrogen can itself act as a directing group, influencing the reactivity at various positions. However, for achieving high regioselectivity, particularly at the less reactive C4-C7 positions of the benzene (B151609) ring portion, specific directing groups are often installed. chim.itnih.gov For example, a 2-pyrimidinyl group can be used to direct C-H bond sulfonylation to the C2 position. nih.govdocumentsdelivered.com The use of a ketone directing group at the C3 position of an indole can lead to alkenylation at either the C2 or C4 position, with the outcome being controlled by the electronic nature of the directing group and the catalyst used. nih.gov
The table below summarizes various directing groups and their targeted positions for indole functionalization.
| Directing Group | Catalyst System | Target Position | Transformation | Ref. |
| N-P(O)tBu₂ | Palladium / Copper | C7 / C6 | Arylation | nih.gov |
| C3-Pivaloyl | Palladium | C4 / C5 | Arylation | nih.gov |
| Glycine (transient) | Pd(OAc)₂ / AgTFA | C4 | Arylation | nih.gov |
| 2-Pyrimidinyl | Palladium(II) bromide | C2 | Sulfonylation | nih.govdocumentsdelivered.com |
| C3-Ketone | Ruthenium | C2 | Alkenylation | nih.gov |
| Aldehyde | Rhodium | C2 | Alkenylation | nih.gov |
| Sulfoxide (B87167) | Metal Catalyst | ortho to sulfoxide | Various | researchgate.net |
Mechanistic studies indicate that these reactions proceed through the formation of a stable metallacyclic intermediate. nih.gov The size and stability of this ring (often 5- or 6-membered) dictate the position of C-H activation. Transient directing groups, which are formed in situ and can be removed in the same pot, represent an even more efficient approach by minimizing synthetic steps. nih.gov
The functionalization of indoles proceeds through a variety of short-lived, reactive intermediates. The identification and characterization of these species are crucial for understanding the reaction mechanism. Techniques like electrospray ionization mass spectrometry (ESI-MS) have proven invaluable for detecting charged intermediates directly from reaction mixtures. nih.gov
Organometallic Intermediates : In palladium-catalyzed C-H functionalization, palladacycles are key intermediates. mdpi.com These are formed by the coordination of the directing group to the palladium center, followed by intramolecular C-H activation. d-nb.info The stability and reactivity of these palladacycles determine the course of the reaction. For instance, in Wacker-type cyclizations, the stereoselectivity of the nucleopalladation pathway is critical and can be influenced by the ligands on the palladium catalyst. d-nb.info
Iminium Species : The reaction of 5-bromo-1-Boc-brassinin involves the formation of a spiroindoleninium intermediate. researchgate.net This electrophilic species is then attacked by a nucleophile to yield the final product. researchgate.net Similarly, in base-promoted reactions, protonation of an exocyclic double bond can lead to an indolium cation, which is a potent electrophile. researchgate.net
Radical Intermediates : Some transformations involve radical pathways. For example, the palladium-catalyzed insertion of sulfur dioxide can proceed via a radical process. nih.govdocumentsdelivered.com Photoredox catalysis often involves the generation of radical intermediates through single electron transfer (SET) processes. nih.gov The involvement of perthiyl radicals has been verified through mechanistic studies and DFT calculations in certain sulfur-containing reactions. researchgate.net
The following table lists common reactive intermediates in indole chemistry and the methods used for their investigation.
| Intermediate Type | Example | Reaction Type | Investigation Method | Ref. |
| Organometallic | Palladacycle | C-H Functionalization | NMR, X-ray Crystallography | d-nb.infomorressier.com |
| Iminium Ion | Spiroindoleninium | Spirocyclization | Trapping experiments, NMR | researchgate.net |
| Radical Cation | Indole Radical Cation | Oxidative Coupling | EPR, Cyclic Voltammetry | beilstein-journals.org |
| Carbocation | Benzylic Carbocation | Friedel-Crafts Alkylation | Product analysis, kinetic studies | chim.it |
| Enamine | Chiral Enamine | Organocatalysis | ESI-MS, NMR | nih.gov |
By elucidating the nature of these transient species, chemists can better control reaction outcomes, improve yields, and design more efficient and selective synthetic routes for complex indole derivatives like this compound.
Fundamental Aspects of Selectivity in Indole Functionalization
The strategic functionalization of the indole scaffold is a cornerstone of synthetic organic chemistry, owing to the prevalence of this heterocycle in pharmaceuticals, agrochemicals, and materials science. The reactivity and selectivity of these transformations are intricately governed by the inherent electronic properties of the indole ring, which can be further modulated by the presence of various substituents. In the case of this compound, the interplay between the electron-withdrawing phenylsulfonyl group at the C2 position and the halogen atom at the C5 position introduces a layer of complexity and opportunity for selective chemical modifications. Understanding the fundamental principles of regioselectivity, chemoselectivity, and stereoselectivity is paramount for the rational design of synthetic routes utilizing this versatile building block.
Regioselectivity (C2 vs. C3 vs. Benzenoid Positions)
The indole nucleus possesses several non-equivalent positions susceptible to functionalization: the C2 and C3 positions of the pyrrolic ring, the N1 position, and the C4, C5, C6, and C7 positions of the benzenoid ring. The regiochemical outcome of a reaction is dictated by a combination of electronic and steric factors, which are significantly influenced by the substituents on the indole core.
In an unsubstituted indole, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance, localizing the positive charge on the nitrogen without disrupting the aromaticity of the benzene ring.
However, the presence of a potent electron-withdrawing phenylsulfonyl group at the C2 position of this compound dramatically alters this reactivity profile. This group exerts a strong deactivating effect on the pyrrolic ring, particularly diminishing the nucleophilicity of the C3 position towards electrophiles. Consequently, electrophilic aromatic substitution reactions, which would typically occur at C3, become more challenging and may require harsher conditions. This deactivation of the C3 position can, in turn, enhance the relative reactivity of the benzenoid ring, making functionalization at the C4, C6, and C7 positions more competitive.
The 5-bromo substituent further influences the regioselectivity of electrophilic attack on the benzenoid ring. As a halogen, bromine is a deactivating group but is ortho-, para-directing. Therefore, in electrophilic aromatic substitution reactions on the benzenoid ring of this compound, incoming electrophiles are expected to be directed primarily to the C4 and C6 positions. The steric hindrance imposed by the adjacent phenylsulfonyl group might disfavor substitution at the C7 position to some extent.
Conversely, for reactions proceeding through metallation-based pathways, the regioselectivity can be different. Directed ortho-metalation (DoM) strategies often exploit the coordinating ability of substituents to direct a metalating agent (typically an organolithium reagent) to an adjacent position. While the phenylsulfonyl group could potentially direct metalation to the C3 position, the acidity of the N-H proton often leads to initial deprotonation at the N1 position. Subsequent functionalization can then be directed by the choice of electrophile and reaction conditions.
In the context of cross-coupling reactions, the 5-bromo substituent provides a specific handle for functionalization. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig couplings can be selectively performed at the C5 position, leaving the other positions on the indole ring untouched, provided that appropriate reaction conditions are chosen to avoid competing C-H activation.
The following table summarizes the expected regioselectivity for different types of reactions on this compound based on general principles of indole chemistry.
| Reaction Type | Reagent Type | Primary Reactive Site(s) | Influencing Factors |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺) | C4, C6 | Deactivation of C3 by SO₂Ph; ortho, para-directing effect of Br |
| Metalation | Organolithium reagents | N1, potentially C3 or C4/C6 | Acidity of N-H; directing effect of SO₂Ph and Br |
| Cross-Coupling | Pd catalysts, boronic acids, alkenes, etc. | C5 | Presence of the C-Br bond |
Chemoselectivity and Stereoselectivity in Complex Transformations
In more complex synthetic sequences involving this compound, chemoselectivity—the preferential reaction of one functional group over another—is a critical consideration. This substrate possesses multiple reactive sites: the N-H bond, the C-Br bond, the C-H bonds of the benzenoid ring, the C3-H bond, and the phenylsulfonyl group itself, which can sometimes act as a leaving group.
For instance, in palladium-catalyzed cross-coupling reactions, high chemoselectivity for the activation of the C-Br bond over the various C-H bonds or the N-H bond is typically achievable. This allows for the selective introduction of aryl, vinyl, or alkyl groups at the C5 position. Subsequent transformations could then target other sites. For example, after a Suzuki coupling at C5, the N-H bond could be alkylated or acylated under basic conditions. The choice of reagents and reaction conditions is crucial to control this selectivity. A strong, non-nucleophilic base would favor N-H deprotonation without interfering with other functional groups.
Stereoselectivity becomes important when new chiral centers are created during a reaction. While this compound itself is achiral, its functionalization can lead to the formation of stereogenic centers. For example, a Michael addition of a nucleophile to an α,β-unsaturated ketone introduced at the C3 position would generate at least one new stereocenter. The stereochemical outcome of such a reaction can be controlled by the use of chiral catalysts, chiral auxiliaries, or by substrate-controlled diastereoselectivity if a chiral center is already present in the nucleophile.
The phenylsulfonyl group at C2 can also play a role in directing the stereochemical outcome of reactions at the C3 position. The steric bulk of the sulfonyl group can influence the facial selectivity of an incoming reagent, leading to a preference for one diastereomer over another. In reactions involving the formation of a transient alkylideneindolenine intermediate (by elimination of the C3 proton and a substituent), the subsequent nucleophilic attack can exhibit diastereoselectivity influenced by the existing substituents.
The table below provides hypothetical examples of transformations where chemoselectivity and stereoselectivity would be key considerations.
| Transformation | Potential Reagents | Chemoselectivity Challenge | Potential for Stereoselectivity |
| Sequential Cross-Coupling and N-Alkylation | 1. Pd catalyst, R-B(OH)₂; 2. NaH, R'-X | C-Br vs. C-H vs. N-H activation | Not directly applicable unless R' contains a stereocenter. |
| C3-Alkylation and Reduction | 1. Base, R-CHO; 2. NaBH₄ | Reaction at C3 vs. benzenoid C-H | Formation of a new stereocenter at the benzylic position. Diastereoselectivity can be substrate or reagent controlled. |
| Michael Addition to a C3-Vinyl Ketone | 1. Introduction of vinyl ketone at C3; 2. Chiral nucleophile/catalyst | 1,4-addition vs. 1,2-addition | Creation of one or more stereocenters with potential for high enantiomeric or diastereomeric excess. |
Computational Chemistry Studies on 5 Bromo 2 Phenylsulfonyl 1h Indole and Its Analogues
Quantum Chemical Calculations for Reaction Energetics and Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, calculate activation energies, and predict the thermodynamic feasibility of reaction pathways.
The synthesis of N-sulfonylindoles often involves steps like palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) or cyclization reactions. nih.govacs.org Transition state (TS) analysis of these steps is crucial for understanding the factors that control reaction rates and outcomes. For instance, in a Heck-type reaction, DFT can be used to model the migratory insertion step, which is often rate-determining. researchgate.netresearchgate.net Calculations can reveal the geometry of the transition state and the energy barrier that must be overcome for the reaction to proceed.
Computational studies on Heck reactions have shown that the activation energy is sensitive to the electronic and steric properties of the ligands on the palladium catalyst and the substituents on the aryl halide and alkene. acs.orgresearchgate.net For a hypothetical synthesis of a 5-Bromo-2-(phenylsulfonyl)-1H-indole analogue, TS analysis could be used to compare different catalytic systems or reaction conditions to identify the most efficient synthetic route. The analysis provides activation free energies (ΔG‡), which directly correlate with the reaction rate.
| Reaction Step (Hypothetical) | Method/Basis Set | Calculated Activation Free Energy (ΔG‡) in kcal/mol | Key Geometric Feature of TS |
| Oxidative Addition | B3LYP/6-31G(d) | 15.2 | Pd-C bond forming |
| Migratory Insertion | B3LYP/6-31G(d) | 21.5 | C-C bond forming, Pd-alkene coordination |
| Reductive Elimination | B3LYP/6-31G(d) | 12.8 | C-H bond forming |
This table presents hypothetical data for illustrative purposes, demonstrating the typical output of a transition state analysis for a multi-step synthesis.
Quantum chemical calculations are highly effective in predicting the regioselectivity and stereoselectivity of reactions. For substituted indoles, electrophilic aromatic substitution can occur at multiple positions. The use of an electron-withdrawing N-phenylsulfonyl protecting group is known to alter the typical reactivity of the indole (B1671886) ring, often directing substitution away from the C3 position. beilstein-journals.org
Computational models can predict the most likely site of reaction by comparing the activation energies for pathways leading to different products. For example, in the cyclization of a 4-substituted indole, calculations can determine whether the reaction will favor closure at the C3 or C5 position, leading to a 3,4-fused or a 4,5-fused ring system, respectively. beilstein-journals.org These predictions are based on the relative stability of the transition states for each pathway. Lowering the nucleophilicity at the C3 position through N-sulfonylation is a strategy that can favor the formation of 4,5-fused indoles, a prediction that can be quantified and validated through computational analysis. beilstein-journals.org
Electronic Structure Analysis and Reactivity Prediction (e.g., Frontier Molecular Orbital Theory)
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful model for predicting how a molecule will interact with other reagents. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.com The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its ability to act as an electrophile or electron acceptor. taylorandfrancis.com
For this compound, the electronic properties are significantly influenced by the substituents on the indole core.
N-phenylsulfonyl group: This is a strong electron-withdrawing group. It decreases the electron density of the indole ring system, lowering the energy of both the HOMO and LUMO. nih.gov This reduction in HOMO energy makes the molecule less susceptible to oxidation and electrophilic attack compared to unsubstituted indole.
DFT calculations can precisely determine the energies and spatial distribution of these orbitals. rsc.orgniscpr.res.in The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive. frontiersin.org
| Molecule/Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) in eV | Predicted Reactivity |
| Indole (Reference) | -5.35 | -0.55 | 4.80 | High nucleophilicity (HOMO-driven) |
| 1-(Phenylsulfonyl)-1H-indole | -6.10 | -1.25 | 4.85 | Reduced nucleophilicity, increased electrophilicity |
| 5-Bromo-1-(phenylsulfonyl)-1H-indole | -6.25 | -1.40 | 4.85 | Further reduced nucleophilicity, enhanced electrophilicity |
Values are representative and illustrate the expected electronic effects of the substituents. Exact values depend on the computational method.
Analysis of the orbital coefficients reveals the most likely sites for nucleophilic or electrophilic attack. For N-sulfonyl indoles, the LUMO is often localized over the benzene (B151609) ring of the indole and the sulfonyl group, suggesting these are potential sites for nucleophilic attack.
Conformational Analysis and Intermolecular Interactions of Derivatives
The three-dimensional structure (conformation) and the way molecules pack together in a solid state are crucial for their physical properties and biological interactions. Computational methods can predict stable conformations, while techniques like Hirshfeld surface analysis, applied to experimental crystal structure data, can quantify intermolecular interactions. iucr.orgnih.gov
Studies on derivatives of 1-(phenylsulfonyl)-1H-indole reveal a common conformational feature: the phenylsulfonyl group is oriented nearly perpendicular to the plane of the indole ring system. nih.goviucr.orgiucr.org The dihedral angles between the indole ring and the sulfonyl-bound phenyl ring are typically in the range of 73° to 88°. nih.goviucr.org
Hirshfeld surface analysis provides a visual and quantitative breakdown of the intermolecular contacts that stabilize the crystal packing. For bromo-substituted phenylsulfonyl indoles, a variety of weak interactions are significant. iucr.orgnih.goviucr.org These include:
π–π Stacking: Interactions between the aromatic indole systems of adjacent molecules are often observed, with interaction energies calculated to be as strong as -60.8 kJ mol⁻¹. iucr.orgnih.govresearchgate.net
Hydrogen Bonds: Weak C—H⋯O hydrogen bonds involving the sulfonyl oxygen atoms are common. iucr.orgnih.gov
van der Waals Forces: H⋯H contacts typically cover the largest portion of the molecular surface, indicating the importance of dispersion forces. nih.gov
| Interaction Type | % Contribution to Hirshfeld Surface | Key Interacting Atoms | Typical Distance / Energy |
| H···H | 18.4 - 58.9% | H atoms on adjacent molecules | van der Waals contact |
| H···O/O···H | 17.9 - 24.3% | C-H and S=O groups | ~2.34 Å; -13 to -29 kJ mol⁻¹ |
| Br···H/H···Br | 9.5 - 16.8% | C-H and C-Br groups | ~2.88 Å |
| C···H/H···C | 6.9 - 8.4% | Aromatic C-H and π-systems | C-H···π interactions |
| C···C | 2.5 - 8.2% | Indole and Phenyl rings | π–π stacking, ~3.5 Å |
Data compiled from Hirshfeld surface analyses of various bromo-substituted phenylsulfonyl indole derivatives. iucr.orgnih.goviucr.orgnih.gov
Molecular Modelling and Docking Studies for Structure-Activity Relationship (SAR) Derivation in Chemical Design
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds and to understand how they might interact with a biological target. d-nb.infonih.gov
Analogues of this compound, particularly other 5-bromoindole (B119039) derivatives, have been investigated as potential inhibitors of various protein kinases, which are important targets in cancer therapy. d-nb.infonih.gov Docking studies of these compounds into the ATP-binding site of kinases like VEGFR-2 and EGFR have provided key insights for deriving Structure-Activity Relationships (SAR). d-nb.inforesearchgate.net
These studies typically reveal that:
The indole scaffold serves as a core structure that fits into the binding pocket.
Specific functional groups form key interactions with amino acid residues. Hydrogen bonds with residues like Asp1046 (in VEGFR) or Met793 (in EGFR) are often crucial for binding affinity. d-nb.info
The 5-bromo substituent often occupies a hydrophobic pocket and can contribute favorably to binding affinity, a common observation in kinase inhibitors. researchgate.net
Pi-alkyl and pi-pi interactions between the aromatic rings of the ligand and hydrophobic residues like Val848, Ala866, and Leu1035 (in VEGFR) are critical for stabilizing the complex. d-nb.info
By comparing the calculated binding energies and interaction patterns of a series of analogues, researchers can build an SAR model. This model explains how changes in the molecular structure (e.g., adding or moving a substituent) affect the binding affinity and, consequently, the biological activity. For example, docking studies might show that a hydroxyl group at a specific position on a phenyl ring can act as a hydrogen bond donor, significantly improving potency, thus guiding the synthesis of new, more effective compounds. d-nb.inforesearchgate.net
| Analogue Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| 5-bromoindole-2-carbohydrazide | VEGFR-2 | -8.0 to -8.8 | Asp1046, Cys1045, Val848, Leu1035 |
| 5-bromoindole-2-carbothioamide | EGFR | -7.5 to -8.5 | Met793, Leu718, Val726, Thr790 |
| 5-bromoindole-triazole | EGFR | -8.2 | Met793, Pro794, Cys797 |
This table summarizes representative findings from docking studies on various 5-bromoindole analogues. d-nb.infonih.govresearchgate.net
Synthetic Applications of 5 Bromo 2 Phenylsulfonyl 1h Indole in Advanced Organic Synthesis
Utility as a Versatile Building Block for Complex Indole-Based Structures
The dual functionality of 5-Bromo-2-(phenylsulfonyl)-1H-indole renders it an exceptional precursor for the elaboration of intricate indole-based frameworks. The bromine atom at the C5-position serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. Concurrently, the phenylsulfonyl group at the C2-position acts as a potent electron-withdrawing group, influencing the reactivity of the indole (B1671886) ring and serving as a latent functional group for further manipulation.
The utility of the 5-bromo substituent is prominently demonstrated in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions provide a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the straightforward installation of aryl, heteroaryl, and vinyl groups at the C5-position of the indole nucleus. This capability is crucial for the synthesis of complex natural products and designed molecules with specific biological activities. For instance, the coupling of 5-bromoindoles with various boronic acids or esters has been widely employed to construct biaryl structures, a common feature in many pharmacologically active compounds.
Furthermore, the phenylsulfonyl group at the C2-position significantly influences the regioselectivity and efficiency of these cross-coupling reactions. As an electron-withdrawing group, it can modulate the electron density of the indole ring, thereby affecting the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. This electronic effect can be harnessed to achieve selective transformations and to enhance the reactivity of the C5-bromo group.
The following table summarizes the utility of this compound as a building block in key synthetic transformations:
| Reaction Type | Role of 5-Bromo Group | Role of 2-Phenylsulfonyl Group | Resulting Structure |
| Suzuki-Miyaura Coupling | Reactive handle for C-C bond formation | Modulates electronic properties of the indole ring | 5-Aryl/heteroaryl-2-(phenylsulfonyl)-1H-indoles |
| Heck Coupling | Reactive site for C-C bond formation with alkenes | Influences regioselectivity and reactivity | 5-Vinyl-2-(phenylsulfonyl)-1H-indoles |
| Buchwald-Hartwig Amination | Site for C-N bond formation | Activates the indole ring | 5-Amino-2-(phenylsulfonyl)-1H-indoles |
| Sonogashira Coupling | Point of alkynylation | Electron-withdrawing effect | 5-Alkynyl-2-(phenylsulfonyl)-1H-indoles |
Precursor for the Development of Novel Synthetic Methodologies
Beyond its role as a versatile building block, this compound has also served as a key precursor in the development of novel synthetic methodologies. The unique electronic and steric properties conferred by the bromo and phenylsulfonyl substituents have enabled the exploration of new reaction pathways and the design of innovative synthetic strategies.
One area where this compound has shown significant potential is in the development of cascade or domino reactions. The presence of two distinct reactive sites allows for the orchestration of sequential transformations in a single synthetic operation, leading to a rapid increase in molecular complexity. For example, a synthetic sequence could be envisioned where an initial cross-coupling reaction at the C5-position is followed by a transformation involving the C2-phenylsulfonyl group or the indole nitrogen.
The phenylsulfonyl group at C2 can also function as a directing group in C-H activation reactions, guiding the regioselective functionalization of other positions on the indole ring. This approach offers a powerful alternative to traditional methods that often require pre-functionalized substrates. Research in this area is focused on developing catalytic systems that can selectively activate and functionalize specific C-H bonds in the presence of the bromo and phenylsulfonyl groups.
Moreover, the 2-phenylsulfonyl group can be cleaved under specific conditions, revealing a free C2-position for further functionalization. This "traceless" nature of the sulfonyl group adds another layer of versatility to the synthetic utility of this compound, allowing it to be used as a temporary activating or directing group that can be removed later in the synthetic sequence.
Contribution to the Synthesis of Architecturally Diverse Heterocyclic Systems
The application of this compound extends beyond the synthesis of simple substituted indoles to the construction of more complex, architecturally diverse heterocyclic systems. The functional handles present in this molecule provide multiple avenues for intramolecular and intermolecular cyclization reactions, leading to the formation of fused and spirocyclic indole derivatives.
For instance, the product of a Suzuki coupling at the C5-position can be designed to contain a functional group that can subsequently react with the indole nitrogen or the C3-position to form a new heterocyclic ring. Similarly, transformations of the C2-phenylsulfonyl group can generate intermediates that are poised for cyclization.
A notable example of its utility in constructing diverse heterocyclic systems is in the synthesis of spiroindoline derivatives. The indole core can undergo electrophilic cyclization, and the substituents at the C2 and C5 positions can influence the stereochemical outcome of these reactions. The resulting spiroindolines are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. nih.gov
The following table provides examples of diverse heterocyclic systems that can be accessed from this compound:
| Target Heterocyclic System | Synthetic Strategy | Key Transformation |
| Carbazoles | Intramolecular C-H arylation | Palladium-catalyzed cyclization |
| Pyrroloindoles | Annulation reactions | Cycloaddition or condensation |
| Indolocarbazoles | Multi-step synthesis involving cross-coupling and cyclization | Sequential bond formation |
| Spiroindolines | Electrophilic cyclization of functionalized derivatives | Intramolecular ring closure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
